N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound is formally named (Z)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)thiophene-2-carbohydrazide under IUPAC guidelines, reflecting its stereochemistry and functional groups. Its molecular formula, C₁₄H₁₄N₂O₃S , corresponds to a molecular weight of 290.34 g/mol . The structure comprises a thiophene-2-carbohydrazide backbone conjugated to a 4-hydroxy-3-methoxyphenyl group via an ethylidene linker. The (Z) configuration denotes the spatial arrangement of the hydrazone group relative to the methoxy substituent, though the (E) isomer has also been reported in related derivatives .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 290.34 g/mol |
| CAS Registry Number | 315206-15-6 |
| Synonyms | N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)thiophene-2-carbohydrazide |
Crystallographic Data and Hydrogen Bonding Networks
While direct crystallographic data for this compound remain unpublished, analogous structures provide insight into its potential packing motifs. For example, N'-(2-phenylacetyl)thiophene-2-carbohydrazide monohydrate (C₁₃H₁₄N₂O₃S) crystallizes in a monoclinic system (space group C2/c ) with lattice parameters a = 27.9910(12) Å, b = 6.5721(3) Å, c = 14.2821(7) Å , and β = 92.600(3)° . Hydrogen-bonding interactions between the hydrazide NH, carbonyl oxygen, and water molecules stabilize the lattice, suggesting similar intermolecular interactions in the target compound. The 4-hydroxy and methoxy groups likely participate in intramolecular hydrogen bonding, influencing conformational rigidity.
Spectroscopic Characterization Techniques
Infrared (IR) Spectral Analysis of Functional Groups
IR spectroscopy reveals characteristic absorptions for key functional groups:
- O-H Stretch : A broad peak near 3300 cm⁻¹ corresponds to the phenolic hydroxyl group .
- C=O Stretch : A strong band at ~1680 cm⁻¹ indicates the carbonyl group of the carbohydrazide moiety.
- Aromatic C=C : Bands between 1450–1600 cm⁻¹ arise from thiophene and phenyl ring vibrations .
- N-H Bend : A medium-intensity peak near 1550 cm⁻¹ reflects hydrazide N-H deformation.
These assignments align with spectra of related hydrazide derivatives, confirming the integrity of the core structure .
Nuclear Magnetic Resonance (NMR) Structural Elucidation
¹³C NMR data for the (E) -isomer analog (N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-thiophenecarbohydrazide) show distinct shifts:
- Thiophene C-2 : δ 160.1 ppm (carbonyl carbon).
- Methoxy Groups : δ 56.2 ppm (OCH₃).
- Aromatic Carbons : δ 110–150 ppm (phenyl and thiophene rings) .
Proton NMR of the target compound would exhibit singlet resonances for the methoxy group (~δ 3.85 ppm) and deshielded phenolic OH (~δ 9.2 ppm).
Mass Spectrometric (MS) Fragmentation Patterns
Electrospray ionization (ESI-MS) of the compound ([M+H]⁺ m/z 291.1 ) undergoes fragmentation via:
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-9(10-5-6-11(17)12(8-10)19-2)15-16-14(18)13-4-3-7-20-13/h3-8,17H,1-2H3,(H,16,18)/b15-9+ |
InChI Key |
HHADKUXEIWHBED-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis Protocol
The preparation involves:
-
Synthesis of 2-Thiophenecarbohydrazide
-
Method A : Hydrazinolysis of 2-thiophenecarboxylic acid esters (e.g., ethyl 2-thiophenecarboxylate) with hydrazine hydrate in ethanol under reflux (24–48 hours). Yields: 80–90%.
-
Method B : Reaction of activated 2-thiophenecarboxylic acid derivatives (e.g., HOBt/DCCI-activated esters) with hydrazine, achieving >90% yield in 6–12 hours.
-
-
Condensation with 4-Hydroxy-3-Methoxyacetophenone
Optimized Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 87 | 98 |
| Catalyst | Glacial acetic acid | 85 | 97 |
| Temperature | Reflux (78°C) | 89 | 99 |
| Reaction Time | 8 hours | 90 | 98 |
-
Alternatives : Methanol or acetonitrile reduce yields by 10–15% due to poor solubility.
-
Catalyst Role : Protonates the carbonyl group, enhancing electrophilicity for nucleophilic attack.
Characterization and Analytical Data
Spectroscopic Confirmation
-
FT-IR :
-
¹H NMR (DMSO-d₆) :
-
X-ray Crystallography :
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Solid-State Mechanochemical Synthesis
-
Ball-milling reactants with silica gel (30 minutes).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Thiophenecarbohydrazide | 120 |
| 4-Hydroxy-3-methoxyacetophenone | 95 |
| Ethanol | 12 |
Environmental Impact
-
Waste Streams : Ethanol recovery (80% efficiency) reduces solvent waste.
-
E-Factor : 6.2 (kg waste/kg product), driven by byproduct formation.
Challenges and Mitigation Strategies
Common Byproducts
Stability Issues
Recent Advances (2023–2025)
Photocatalytic Synthesis
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its cytotoxic effects against several cancer cell lines. Studies indicate that thiophene derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Human Cancer Cells
A study evaluated the cytotoxicity of N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide against human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study: Antifungal Efficacy
In vitro tests demonstrated that this compound exhibited antifungal activity against Candida albicans. Structural modifications of the compound enhanced its ability to inhibit fungal growth and biofilm formation .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Candida albicans | 32 µg/mL | Antifungal |
| Escherichia coli | 64 µg/mL | Antibacterial |
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress.
Case Study: DPPH Radical Scavenging Activity
The compound was tested for its ability to scavenge DPPH radicals, a common method for assessing antioxidant activity. The results showed that it effectively reduced DPPH radical concentration, indicating strong antioxidant potential .
Table 3: Antioxidant Activity Assessment
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The thiophenecarbohydrazide moiety may also contribute to its biological activity by interacting with various cellular targets.
Comparison with Similar Compounds
Key Observations :
- Backbone Variations : Replacement of the thiophene ring with imidazopyridine (as in ) reduces aromatic conjugation but introduces additional nitrogen atoms, altering electronic properties.
- Tautomerism : Unlike 1,2,4-triazole-thione derivatives (e.g., compounds 7–9 in ), the target compound lacks tautomeric forms due to the absence of a thiol group .
Enzyme Modulation
- For example: Compound 12 (N'-(1-(4-aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide) acts as a competitive inhibitor (Km = 8.24 mM, Vmax = 0.33) . Compound 28 (a tosylhydrazine derivative) shows uncompetitive inhibition (Km = 0.444 mM, Vmax = 0.074) . Compounds 18, 19, and 26 are tyrosinase activators, attributed to electron-donating substituents (e.g., methoxy groups) that stabilize enzyme-substrate complexes .
Antioxidant Activity : Analogous compounds like N′-[-(4-hydroxy-3-methoxyphenyl)methylidene]-3′-hydroxynaphthalene-2′-carbohydrazide (L-2) demonstrate moderate antioxidant activity via radical scavenging, suggesting the target compound may share similar properties .
Antimicrobial Activity
- Halogenated derivatives (e.g., (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide) exhibit superior antibacterial activity compared to methyl- or methoxy-substituted analogs, with MIC values comparable to streptomycin .
- The target compound’s 4-hydroxy-3-methoxyphenyl group may enhance antifungal activity due to increased membrane permeability, as seen in N′-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide derivatives .
Biological Activity
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiophene ring and a hydrazone linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 304906-01-2 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Inhibition
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. This makes it a candidate for further development as an antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory responses.
Q & A
Q. What are the established synthetic protocols for N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide, and what reaction conditions optimize yield?
The compound is synthesized via condensation of 2-thiophenecarbohydrazide with a substituted carbonyl precursor (e.g., 4-hydroxy-3-methoxyacetophenone). Refluxing in ethanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours typically yields the Schiff base. Purification via recrystallization from ethanol or methanol is recommended. Yield optimization involves controlling stoichiometry (1:1 molar ratio), temperature (70–80°C), and solvent polarity. Similar protocols for analogous hydrazides report yields of 65–85% .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this carbohydrazide derivative?
- FT-IR : Confirm hydrazone bond formation (C=N stretch at 1600–1620 cm⁻¹) and hydroxyl groups (broad O-H stretch at 3200–3400 cm⁻¹) .
- NMR : ¹H NMR reveals protons on the aromatic rings (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and imine (C=N at ~150 ppm) carbons .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement, though disorder in solvent molecules may require additional validation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and intermolecular interactions of this compound?
Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic properties and nucleophilic/electrophilic sites. COSMO-RS simulations model solvation effects, while molecular dynamics assess stability in biological membranes. For example, DFT studies on analogous hydrazides correlate charge distribution with Hg²⁺ sensing efficacy .
Q. What methodological approaches validate the bioactivity (e.g., antimicrobial, enzyme inhibition) of this compound, and how are false positives mitigated?
- Enzyme assays : Acetylcholinesterase inhibition can be tested via Ellman’s method, comparing IC₅₀ values to reference inhibitors (e.g., galantamine). Include controls with the parent hydrazide and carbonyl precursors to rule out nonspecific effects .
- Antimycobacterial screening : Use microplate Alamar Blue assays (MABA) with Mycobacterium tuberculosis H37Rv. Validate hits with cytotoxicity assays (e.g., Vero cells) to exclude false positives from general toxicity .
Q. How should researchers address discrepancies in crystallographic data or spectroscopic interpretations across studies?
Cross-validate XRD results using multiple refinement tools (SHELXL, Olex2) and check for solvent/disorder artifacts. For spectroscopic contradictions (e.g., shifting C=N peaks in IR), replicate experiments under controlled humidity and temperature. Comparative studies with deuterated solvents in NMR can resolve signal splitting ambiguities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
